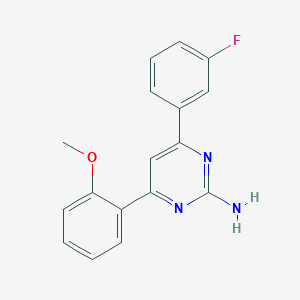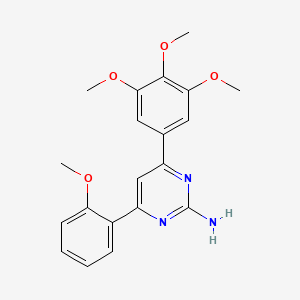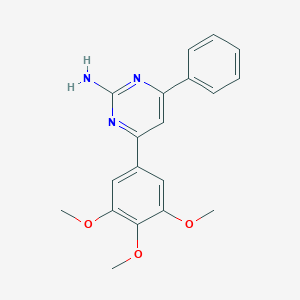
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-chloro-6-methylpyrimidin-2-amine, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects and is being studied for its potential use in laboratory experiments and drug development.
科学的研究の応用
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine has been studied for its potential applications in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a potential tool for laboratory experiments and drug development. For example, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to study the effects of acetylcholine on the body, as well as to develop drugs that target acetylcholinesterase.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine is not yet fully understood. However, the compound is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is believed to be caused by the binding of the compound to the active site of the enzyme, which prevents the enzyme from breaking down acetylcholine.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to study the effects of acetylcholine on the body, as well as to develop drugs that target acetylcholinesterase. In addition, the compound has been found to have anticonvulsant, analgesic, and anti-inflammatory effects.
実験室実験の利点と制限
The use of 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it has been found to have a variety of biochemical and physiological effects. In addition, the compound is relatively stable and has a relatively low toxicity. However, the use of the compound in laboratory experiments also has some limitations. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very stable at high temperatures, making it difficult to use in experiments that require high temperatures.
将来の方向性
The potential future directions for 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine are numerous. The compound could be further studied for its potential applications in laboratory experiments and drug development. In addition, the compound could be further studied for its biochemical and physiological effects, as well as its mechanism of action. Furthermore, the compound could be studied for its potential use in other areas of scientific research, such as imaging and diagnostics. Finally, the compound could be further studied for its potential use as a therapeutic agent.
合成法
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine can be synthesized using a variety of methods. The most common method is the reaction of 4-chloroaniline and 3-methylphenylmagnesium bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired compound in high yields and purity. Other methods, such as the reaction of 4-chloroaniline and 3-methylphenylmagnesium chloride, can also be used to synthesize the compound, but these methods are not as efficient or reliable as the reaction of 4-chloroaniline and 3-methylphenylmagnesium bromide.
特性
IUPAC Name |
4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWORFEEFSKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














